molecular formula C17H13BrN2O3 B429956 6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide CAS No. 330830-70-1

6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide

Cat. No.: B429956
CAS No.: 330830-70-1
M. Wt: 373.2g/mol
InChI Key: IZIPEGZJVXLNJW-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-(4-methoxyphenyl)chromene-3-carboxamide, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position of the chromene ring.

    Imination: The brominated intermediate is then subjected to imination, where an imine group is introduced at the 2-position. This step often involves the use of an amine reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The imine group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonyl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and carbonyl compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized chromene derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)chromene-3-carboxamide: Lacks the bromine atom at the 6-position.

    6-Bromo-2-phenylchromene-3-carboxamide: Lacks the methoxy group at the 4-position of the phenyl ring.

    6-Bromo-2-(4-hydroxyphenyl)iminochromene-3-carboxamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

6-Bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide is unique due to the presence of both the bromine atom at the 6-position and the methoxy group at the 4-position of the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c1-22-13-5-3-12(4-6-13)20-17-14(16(19)21)9-10-8-11(18)2-7-15(10)23-17/h2-9H,1H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIPEGZJVXLNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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